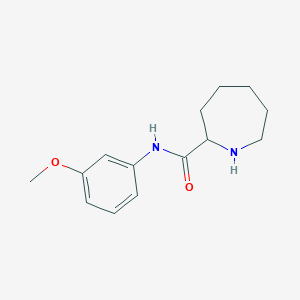
N-(3-methoxyphenyl)azepane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)azepane-2-carboxamide is a chemical compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology, including their roles as inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .
Preparation Methods
The synthesis of N-(3-methoxyphenyl)azepane-2-carboxamide can be achieved through various methods. One practical approach involves a Pd/LA-catalyzed decarboxylation reaction, which enables the formation of N-aryl azepane derivatives under mild conditions with CO2 as the byproduct . This method is operationally friendly and allows for the preparation of highly functionalized azepanes. The reaction typically uses palladium catalysts, ligands, and Lewis acid additives in solvents like dichloromethane .
Chemical Reactions Analysis
N-(3-methoxyphenyl)azepane-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-methoxyphenyl)azepane-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: It is used as a novel inhibitor and DNA binding reagent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to DNA, thereby affecting biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
N-(3-methoxyphenyl)azepane-2-carboxamide can be compared with other similar compounds, such as:
Proheptazine: An opioid analgesic with similar effects, including analgesia and sedation.
Thiazole Carboxamide Derivatives: These compounds are known for their COX inhibitory activity and anticancer effects.
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-12-7-5-6-11(10-12)16-14(17)13-8-3-2-4-9-15-13/h5-7,10,13,15H,2-4,8-9H2,1H3,(H,16,17) |
InChI Key |
UKHXIDNZFPRNPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


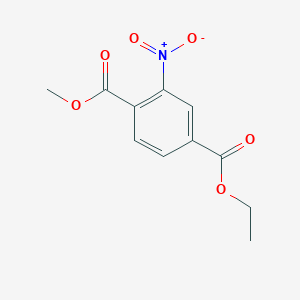
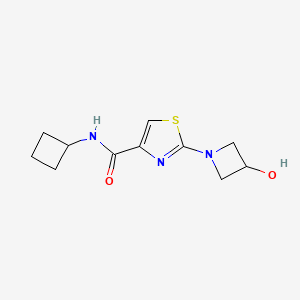

![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)
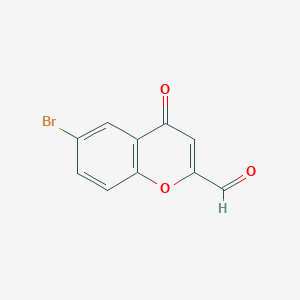
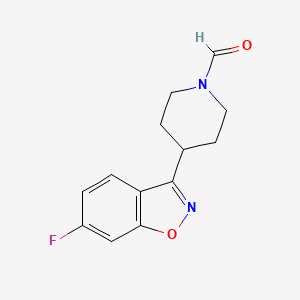
![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)
![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)


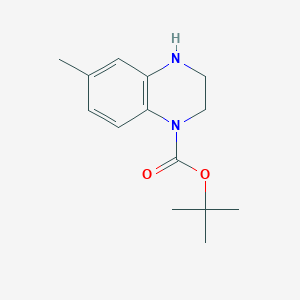
![3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861274.png)
![2-(4-Amino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11861291.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11861295.png)
